molecular formula C₁₁H₂₀N₂O₂ B1145208 (1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane CAS No. 500556-93-4

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

Cat. No.: B1145208
CAS No.: 500556-93-4
M. Wt: 212.29
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Description

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a bridged nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different stereochemistry.

    (1r,2s,4s)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid functional group.

Uniqueness

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the Boc (tert-butoxycarbonyl) protecting group. This combination of features enhances its stability and reactivity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500556-93-4, 1000870-15-4
Record name rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane
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(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane
Reactant of Route 6
(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

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